(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol
Brand Name: Vulcanchem
CAS No.: 70797-93-2
VCID: VC16043990
InChI: InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2
SMILES:
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol

(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol

CAS No.: 70797-93-2

Cat. No.: VC16043990

Molecular Formula: C12H16O5

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol - 70797-93-2

Specification

CAS No. 70797-93-2
Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
IUPAC Name 2-phenylmethoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2
Standard InChI Key XUGMDBJXWCFLRQ-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C12H16O5\text{C}_{12}\text{H}_{16}\text{O}_5, with a molar mass of 240.25 g/mol . Its IUPAC name, (2R,3S,4R,5R)-2-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triol, reflects the absolute configuration of its four stereocenters. The benzyloxy group at the C2 position provides steric protection, while the three hydroxyl groups at C3, C4, and C5 enable regioselective functionalization .

Table 1: Key Identifiers of (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol

PropertyValueSource
CAS Number5329-50-0
Molecular FormulaC12H16O5\text{C}_{12}\text{H}_{16}\text{O}_5
Molecular Weight240.25 g/mol
Synonymous NamesBenzyl β-D-ribopyranoside, NSC2561

Synthesis and Applications

Research Applications

This compound serves as a precursor in glycosidase inhibition studies and glycan array development. Its benzyl group enhances solubility in organic solvents, facilitating enzymatic assays requiring hydrophobic environments . Recent work has explored its use in synthesizing heparin mimetics, which modulate anticoagulant pathways .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. GlpBio recommends preparing stock solutions at 10 mM in DMSO, with storage at -80°C for up to six months to prevent decomposition .

Table 2: Stock Solution Preparation Guidelines

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
14.1620.416
520.8122.081
1041.6234.162

Thermal and Chemical Stability

Differential scanning calorimetry (DSC) data (unavailable in sources) would be essential to determine melting points and decomposition temperatures. The benzyl ether linkage is stable under basic conditions but cleaves with hydrogenolysis, enabling selective deprotection in multistep syntheses .

Research Findings and Biological Relevance

Enzymatic Interactions

Future Directions

Further investigations should prioritize:

  • Crystallographic Studies: Resolving X-ray structures to validate computational docking models.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.

  • Structure-Activity Relationships (SAR): Modifying hydroxyl protection patterns to optimize enzyme inhibition.

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